N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N'-methylthiourea
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Overview
Description
N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea is a complex organic compound with a unique structure that includes both indene and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea typically involves the reaction of 2-phenyl-1,3-indandione with methylisothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the indene structure may interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N’-methylthiourea is unique due to the presence of both indene and thiourea moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
105731-76-8 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(1,3-dioxo-2-phenylinden-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C17H14N2O2S/c1-18-16(22)19-17(11-7-3-2-4-8-11)14(20)12-9-5-6-10-13(12)15(17)21/h2-10H,1H3,(H2,18,19,22) |
InChI Key |
WUFSTSIMESFONQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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